![molecular formula C16H14N2O3 B2552982 N-(2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-38-7](/img/structure/B2552982.png)
N-(2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. In the case of the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, the process began with 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, resulting in a 1% overall chemical yield after nine steps. A subsequent desmethylation step yielded the precursor for radiolabeling in a 70% yield . Although this synthesis is not directly related to N-(2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, it demonstrates the complexity and low yields that can be associated with such synthetic processes.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and reactivity. Single-crystal X-ray diffraction data can provide detailed insights into the molecular structure, as seen in the study of (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide. This compound crystallizes in the monoclinic space group P21, with specific unit cell dimensions and the absolute configuration of the chiral center determined as S . While this structure is not the same as N-(2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, the methodology and type of analysis are relevant.
Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. For instance, the synthesis of various monoamide isomers, such as 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers, involves reactions between 6-(methoxycarbonyl)pyridine-2-carboxylic acid and 2-amino-N-methylpyridine. The inductive effects of methyl-substituted groups on the pyridine ring were also discussed, which can be an important factor in the reactivity of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the crystal and molecular structure of compounds can reveal intermolecular interactions that are crucial for understanding their behavior in solid-state. The study of N,N'-diphenylisophthalamide and related compounds highlighted the importance of these interactions, which can affect properties such as lattice energies and stacking energies . Although these compounds are different from N-(2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, the principles of analyzing physical and chemical properties remain the same.
Scientific Research Applications
Kinase Inhibition and Anticancer Activity
N-(2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide derivatives have been explored for their potential as kinase inhibitors. For example, Schroeder et al. (2009) discovered substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds, including analogue 10, demonstrated significant tumor stasis in Met-dependent human gastric carcinoma models following oral administration and have advanced into phase I clinical trials due to their promising preclinical safety profiles (Schroeder et al., 2009).
Cytotoxicity Against Cancer Cells
The compound and its derivatives have shown cytotoxic activity against various cancer cell lines. Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and found that these compounds displayed significant in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Potential Anti-inflammatory Agents
Research has also been conducted on derivatives of N-(2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide for their potential as anti-inflammatory agents. Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a molecule structurally related to the compound , which was targeted as a potential anti-inflammatory agent (Moloney, 2001).
Antiprotozoal Agents
Some derivatives have been explored for their use as antiprotozoal agents. Ismail et al. (2004) synthesized 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, which showed strong DNA affinities and effective in vitro and in vivo activity against Trypanosoma and Plasmodium strains (Ismail et al., 2004).
Synthesis and Structural Characterization
Further research has been done on the synthesis and structural characterization of derivatives, enhancing the understanding of their chemical properties and potential applications. Kadir et al. (2017) successfully synthesized and characterized a series of monoamide isomers related to the compound, contributing to a deeper understanding of its structural properties (Kadir et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that F2348-0258 may also interact with multiple targets.
Mode of Action
It’s known that similar compounds can interact with their targets and cause changes in cellular processes . F2348-0258 likely follows a similar pattern of interaction.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a wide range of pathways . It’s plausible that F2348-0258 may also influence multiple biochemical pathways.
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the bioavailability of the compound
Result of Action
Similar compounds have been found to have diverse biological activities , suggesting that F2348-0258 may also have a range of effects at the molecular and cellular level.
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds
properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-10-7-8-14-12(17-10)9-15(21-14)16(19)18-11-5-3-4-6-13(11)20-2/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGSJOACUIRXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

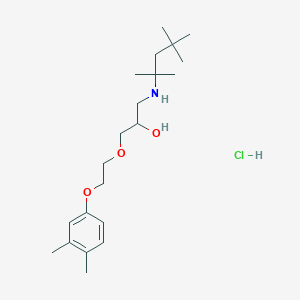
![N-[(1-Benzyl-4-methylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2552901.png)
![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate](/img/structure/B2552904.png)
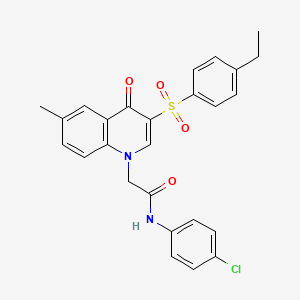
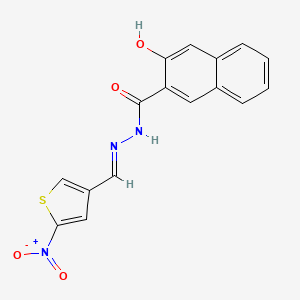
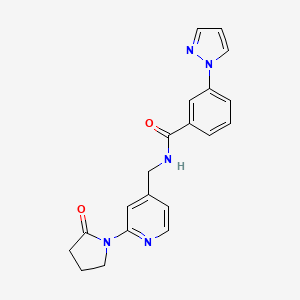

![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2552912.png)
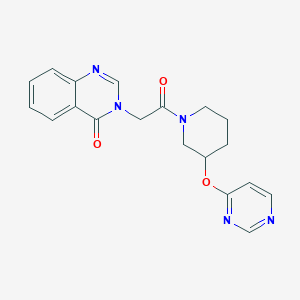
![N-(3,4-dimethoxybenzyl)-4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2552916.png)
![2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B2552917.png)

![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2552921.png)
![ethyl N-{[benzyl(cyanomethyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B2552922.png)